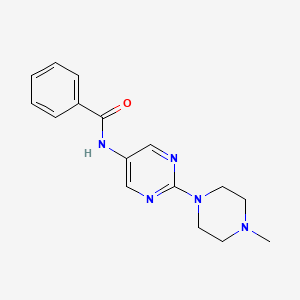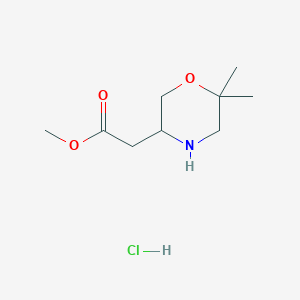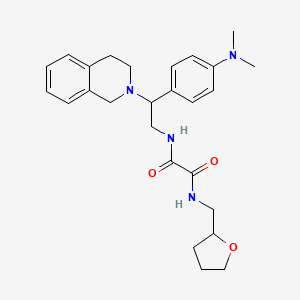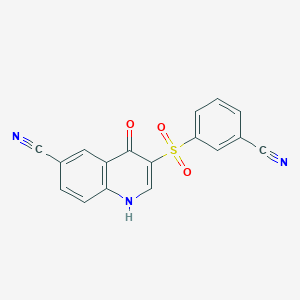
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . It has been found in the synthesis of acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one study, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a pyrimidine ring via a nitrogen atom. The pyrimidine ring is further attached to a benzamide group . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its inhibitory activity against acetylcholinesterase (AChE). In one study, compound 6g exhibited the most potent inhibitory activity against AChE with an IC50 of 0.90 μM . The mechanism of inhibition of compound 6g against AChE was analyzed by the kinetic study, and the result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, chemical formula, and structure. The empirical formula (Hill Notation) is C9H15BN4O2, and the molecular weight is 222.05 . The SMILES string is CN1CCN(CC1)c2ncc(cn2)B(O)O, and the InChI key is FEYYRRPONOKNQL-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Discovery and Mechanism of Action
Discovery of Histone Deacetylase Inhibitors
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, demonstrating significant antitumor activity in vivo and showing promise as an anticancer drug (Zhou et al., 2008).
Synthesis and Antiviral Activity
Synthesis of Benzamide-Based 5-Aminopyrazoles
A new route to the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrated remarkable antiavian influenza virus activity. These compounds were found to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in combating viral infections (Hebishy et al., 2020).
Analytical and Quality Control Applications
Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoretic separation of imatinib mesylate (IM) and related substances, including N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide derivatives, was developed. This method is promising for quality control of IM, demonstrating its application in the pharmaceutical industry for ensuring the purity and quality of drugs (Ye et al., 2012).
Antitumor and Antimicrobial Activities
Enaminones as Building Blocks
Novel N-arylpyrazole-containing enaminones synthesized as key intermediates showed antitumor and antimicrobial activities. These compounds demonstrated inhibition effects comparable to those of 5-fluorouracil against human breast and liver carcinoma cell lines, illustrating their potential in cancer therapy (Riyadh, 2011).
Wirkmechanismus
Target of Action
The primary target of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division .
Mode of Action
This compound specifically binds to an inactive Abelson tyrosine kinase domain, characteristic for this gene, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the phosphorylation process .
Result of Action
The inhibition of tyrosine kinases by this compound can disrupt various cellular processes, potentially leading to a halt in cell growth and division . This could make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Eigenschaften
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20-7-9-21(10-8-20)16-17-11-14(12-18-16)19-15(22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRCIODPCAYLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)


![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2784058.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2784060.png)

![Ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)
![1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2784065.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)

![6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2784070.png)